6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate
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Overview
Description
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate is a heterocyclic compound that belongs to the benzodiazepine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate involves the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with butanol and concentrated sulfuric acid. The reaction is refluxed at 80°C for 3 hours, followed by cooling, filtration, and washing with acetone. The final product is obtained as a pale yellow solid with a yield of 98% and a purity of 99% .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzodiazepine derivatives.
Scientific Research Applications
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate has several scientific research applications:
Biology: Studied for its interactions with various biological receptors and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating neurological disorders due to its interaction with muscarinic receptors.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate involves its binding to specific receptors in the body, such as the Human M1 Muscarinic receptor. This binding can modulate the activity of these receptors, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and receptor activation .
Comparison with Similar Compounds
Similar Compounds
5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one: A closely related compound with similar structural features.
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 1,5-dihydro-: Another similar compound with slight variations in its chemical structure.
Uniqueness
6H-Pyrido(2,3-b)(1,4)benzodiazepin-6-one, 5,11-dihydro-11-(1H-imidazol-1-ylacetyl)-, hydrate is unique due to its specific imidazol-1-ylacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
79276-54-3 |
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Molecular Formula |
C17H13N5O2 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
11-(2-imidazol-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H13N5O2/c23-15(10-21-9-8-18-11-21)22-14-6-2-1-4-12(14)17(24)20-13-5-3-7-19-16(13)22/h1-9,11H,10H2,(H,20,24) |
InChI Key |
NEAAJZBBXMQAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN4C=CN=C4)N=CC=C3 |
Origin of Product |
United States |
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